![molecular formula C15H14INO B250742 4-ethyl-N-(2-iodophenyl)benzamide](/img/structure/B250742.png)
4-ethyl-N-(2-iodophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-N-(2-iodophenyl)benzamide, also known as EIPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a member of the benzamide family and has a molecular weight of 385.15 g/mol. The compound is synthesized through a multistep process and has been found to have significant biochemical and physiological effects on living organisms.
Wirkmechanismus
The mechanism of action of 4-ethyl-N-(2-iodophenyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This inhibition leads to an increase in the concentration of acetylcholine, which can improve cognitive function. This compound has also been found to bind to the dopamine D2 receptor, which is involved in the regulation of movement, mood, and behavior. This binding can lead to an increase in dopamine activity in the brain, which can improve motor function.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects on living organisms. In animal studies, this compound has been shown to improve cognitive function, motor function, and memory retention. It has also been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation. This compound has also been found to inhibit the growth of cancer cells in vitro, although further studies are needed to determine its efficacy as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-ethyl-N-(2-iodophenyl)benzamide in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. This compound is also stable under normal laboratory conditions, which makes it easy to handle and store. However, one limitation of using this compound in lab experiments is its potential toxicity, which requires careful handling and disposal. This compound also has limited solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of 4-ethyl-N-(2-iodophenyl)benzamide. One direction is the development of this compound derivatives with improved efficacy and reduced toxicity. Another direction is the investigation of this compound as a potential treatment for other diseases, such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the body.
Synthesemethoden
The synthesis of 4-ethyl-N-(2-iodophenyl)benzamide involves a multistep process that includes the preparation of the starting materials and the reaction of these materials to produce the final product. The starting materials for the synthesis of this compound are 2-iodobenzoic acid and 4-ethylaminobenzamide. These two compounds are reacted in the presence of a coupling reagent, such as N,N'-diisopropylcarbodiimide (DIC), to produce this compound. The reaction is typically carried out in a solvent, such as dichloromethane or dimethylformamide, under an inert atmosphere, such as nitrogen or argon. The final product is purified through column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
4-ethyl-N-(2-iodophenyl)benzamide has been found to have potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of various diseases, such as Parkinson's disease and Alzheimer's disease. In neuroscience, this compound has been investigated for its effects on the central nervous system and its potential as a neuroprotective agent. In cancer research, this compound has been explored as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
Eigenschaften
Molekularformel |
C15H14INO |
---|---|
Molekulargewicht |
351.18 g/mol |
IUPAC-Name |
4-ethyl-N-(2-iodophenyl)benzamide |
InChI |
InChI=1S/C15H14INO/c1-2-11-7-9-12(10-8-11)15(18)17-14-6-4-3-5-13(14)16/h3-10H,2H2,1H3,(H,17,18) |
InChI-Schlüssel |
HHBRZPFHYLFPJP-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2I |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.